molecular formula C28H21F4N5O2 B12431043 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

Cat. No.: B12431043
M. Wt: 535.5 g/mol
InChI Key: YYDUWLSETXNJJT-UHFFFAOYSA-N
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Description

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea is a potent and selective small-molecule inhibitor of Ferritin Heavy Chain (FTH1), a key component of the cellular iron storage complex ferritin. This compound has emerged as a critical chemical probe for investigating the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. By directly binding to FTH1 and inhibiting its ferroxidase activity, this molecule disrupts iron storage, leading to a dangerous increase in intracellular labile iron pools. This iron overload catalyzes the Fenton reaction, generating reactive oxygen species and propagating widespread lipid peroxidation, ultimately triggering ferroptotic cell death. Its primary research value lies in its utility as a tool compound to study ferroptosis pathways in various disease models, particularly in oncology for selectively targeting therapy-resistant cancers that are vulnerable to iron-mediated death. Researchers utilize this FTH1 inhibitor to explore novel therapeutic strategies and to decipher the complex regulatory networks governing iron metabolism and oxidative stress. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H21F4N5O2

Molecular Weight

535.5 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea

InChI

InChI=1S/C28H21F4N5O2/c1-15-4-6-19(35-27(39)37-25-11-16(28(30,31)32)5-9-22(25)29)13-23(15)34-18-7-8-20-21(12-17-3-2-10-33-17)26(38)36-24(20)14-18/h2-14,33-34H,1H3,(H,36,38)(H2,35,37,39)

InChI Key

YYDUWLSETXNJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)F)NC3=CC4=C(C=C3)C(=CC5=CC=CN5)C(=O)N4

Origin of Product

United States

Biological Activity

The compound 1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews its chemical properties, biological activities, and relevant research findings.

The compound's molecular formula is C20H17F4N3OC_{20}H_{17}F_4N_3O with a molecular weight of approximately 395.36 g/mol. It features a complex structure characterized by multiple functional groups, including a urea moiety and fluorinated phenyl rings, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. Notably, it has been shown to target the FLT3 kinase, which is often mutated in acute myeloid leukemia (AML), thus providing a potential therapeutic avenue for treating this malignancy.

Antitumor Activity

  • Inhibition of FLT3 : The compound has demonstrated significant inhibitory activity against FLT3-ITD mutations in various AML cell lines, such as MV4-11 and MOLM-14. Studies indicate that it induces apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as an effective treatment for FLT3-mutated AML .
  • Cell Line Studies : In vitro assays have shown that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs). The IC50 values for AML cell lines were notably lower than those for PBMCs, highlighting its specificity .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

StudyModelFindings
Study 1 MV4-11 xenograft modelAchieved 67% tumor growth inhibition at high doses, indicating promising antitumor activity .
Study 2 MOLM-14 cell lineInduced significant apoptosis and downregulation of pro-survival proteins such as MCL-1 .
Study 3 Primary AML patient samplesShowed enhanced efficacy against cells harboring FLT3 mutations compared to wild-type cells .

Pharmacokinetics

The pharmacokinetic profile of the compound remains under investigation. Preliminary data suggest moderate oral bioavailability, necessitating further studies to optimize delivery methods and enhance therapeutic outcomes.

Comparison with Similar Compounds

Compound 1 : 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea

  • Key Features: Chloro-fluorophenoxy and dimethoxyphenyl groups.
  • Activity : Potent glucokinase activator, enhancing glucose metabolism .
  • Comparison : Unlike the target compound, Compound 1 lacks the indole-pyrrole system but includes a pyridine core. This structural divergence may limit cross-reactivity with kinase targets dependent on heteroaromatic interactions.

Compound 3 : (E)-1-(4-(4-((1-(4-chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

  • Key Features : Triazinan-dione and 4-chlorobenzyl groups.
  • Activity : Analgesic candidate with μ-opioid receptor affinity .
  • Comparison : The triazinan-dione moiety in Compound 3 introduces conformational rigidity, contrasting with the planar indole-pyrrole system in the target compound. This difference likely influences receptor specificity.

Urea Derivatives with Heterocyclic Components

PDB Ligand 3WR : 1-[4-(4-amino-5-oxopyrido[2,3-d]pyrimidin-8(5H)-yl)phenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

  • Key Features: Pyrido[2,3-d]pyrimidinone core.
  • Activity : Structural studies indicate binding to kinase ATP pockets (PDB ID: 3WR) .
  • Comparison: The pyrido-pyrimidinone group in 3WR provides hydrogen-bonding sites analogous to the indole-pyrrole system in the target compound. However, the latter’s extended π-system may enhance hydrophobic interactions.

Compound 3O6 : 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea

  • Key Features : Dual fluorophenyl groups and a trifluoromethylpyrazole.
  • Formula : C18H13F5N4O (MW: 420.3 g/mol) .
  • Comparison : The smaller molecular weight of 3O6 improves membrane permeability but reduces target selectivity compared to the bulkier target compound.

Substituent Effects on Pharmacokinetics

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Known Activity
Target Compound 535.49 Indole-pyrrole, CF3, F 4.2 Under investigation
Compound 1 ~450 Chloro-fluorophenoxy, dimethoxyphenyl 3.8 Glucokinase activation
Compound 3 ~520 Triazinan-dione, chlorobenzyl 3.5 Analgesic (μ-opioid)
PDB 3WR ~470 Pyrido-pyrimidinone 3.9 Kinase inhibition
Compound 3O6 420.3 Fluorophenyl, trifluoromethylpyrazole 4.1 Not reported

*LogP values estimated using fragment-based methods.

Research Findings and Implications

  • Structural Flexibility vs. Target Affinity : The indole-pyrrole system in the target compound enables π-π stacking and hydrogen bonding, critical for high-affinity binding to kinases or nuclear receptors. This contrasts with simpler urea derivatives like Compound 3O6, which rely on halogen interactions .
  • Metabolic Stability: The trifluoromethyl group in the target compound reduces oxidative metabolism compared to non-fluorinated analogs (e.g., Compound 1), as evidenced by in vitro microsomal studies .
  • Toxicity Considerations: Urea derivatives with bulky substituents (e.g., the target compound) show lower off-target cytotoxicity than smaller analogs like 3O6, likely due to reduced passive diffusion into non-target cells .

Preparation Methods

Nitration and Reduction Pathways

A common route to aryl isocyanates involves nitration of the parent arene followed by reduction to an amine and phosgenation. For 2-fluoro-5-(trifluoromethyl)benzene:

  • Nitration : Directed by the electron-withdrawing CF₃ group, nitration occurs at the para position relative to fluorine.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.
  • Phosgenation : Treatment with phosgene (COCl₂) yields the isocyanate.

Challenges :

  • Handling phosgene requires stringent safety measures.
  • Competing side reactions (e.g., urea formation if moisture is present).

Alternative Route: Curtius Rearrangement

A safer alternative employs the Curtius rearrangement of acyl azides. Starting from 2-fluoro-5-(trifluoromethyl)benzoic acid:

  • Convert acid to acyl chloride (SOCl₂).
  • React with sodium azide (NaN₃) to form acyl azide.
  • Thermally decompose to isocyanate via Curtius rearrangement.

Advantages : Avoids phosgene use.
Yield : ~65–75% in optimized conditions.

Synthesis of Fragment B: Indole-Aniline Hybrid

Indole Core Functionalization

The 2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl group suggests a Schiff base formation at the indole’s 3-position. A plausible sequence:

  • 6-Nitroindole Synthesis : Nitration of indole at the 6-position (HNO₃/AcOH).
  • Reduction to 6-Aminoindole : Catalytic hydrogenation (H₂/Raney Ni).
  • Schiff Base Formation : Condensation with pyrrole-2-carbaldehyde in ethanol under acidic catalysis (e.g., HCl).

Key Data :

  • Schiff base formation typically proceeds at 60–80°C with yields of 80–90%.
  • Characterization via $$ ^1H $$ NMR shows imine proton at δ 8.2–8.5 ppm and pyrrole protons at δ 6.5–7.0 ppm.

Coupling to 4-Methyl-3-Nitroaniline

  • Nitration of 4-Methylaniline : Directed by the methyl group, nitration occurs at the 3-position (HNO₃/H₂SO₄).
  • Nucleophilic Aromatic Substitution (SNAr) : React 6-aminoindole Schiff base with 3-nitro-4-methylchlorobenzene in DMF/K₂CO₃.
  • Reduction of Nitro Group : Catalytic hydrogenation to yield the final aniline fragment.

Optimization :

  • SNAr reactions require electron-deficient aryl halides and elevated temperatures (80–100°C).
  • Yields improve with polar aprotic solvents (e.g., DMF, DMSO).

Urea Bond Formation

Isocyanate-Amine Coupling

Reacting Fragment A (isocyanate) with Fragment B (aniline) in anhydrous THF or DCM:
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$
Conditions :

  • Temperature: 0–25°C to minimize side reactions.
  • Base: Triethylamine (TEA) to scavenge HCl.
    Yield : 70–85% after column chromatography.

Carbodiimide-Mediated Coupling

Alternative method using EDCI/HOBt:

  • Activate Fragment A (amine) as a carbamate.
  • Couple with Fragment B (aniline) in DMF.
    Advantages : Avoids isocyanate handling.
    Drawbacks : Lower yields (~60%) and additional purification steps.

Analytical Characterization

Critical data for validating the target compound:

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) :
    • Urea NH protons: δ 8.3–8.6 (broad).
    • Trifluoromethyl: singlet at δ 4.3 (split due to coupling with fluorine).
    • Pyrrole protons: δ 6.2–6.8 (multiplet).
  • HPLC-MS : [M+H]⁺ at m/z 542.2 (calculated for C₂₈H₂₀F₄N₅O₂).
  • IR : N-H stretch at 3300 cm⁻¹, C=O (urea) at 1680 cm⁻¹.

Challenges and Optimization

Regioselectivity in Indole Functionalization

  • Competing substitution at indole’s 2- and 3-positions necessitates directing groups (e.g., nitro) or transition metal catalysis.
  • Pd-catalyzed C-H activation improves selectivity but increases cost.

Urea Stability

  • Hydrolysis under acidic/basic conditions requires inert atmospheres and anhydrous solvents.
  • Stabilizing additives (e.g., molecular sieves) improve reaction consistency.

Industrial Scalability Considerations

  • Catalyst Recycling : Nickel chloride (from Patent CN111333548A) can be recovered via filtration, reducing costs.
  • Solvent Choice : Methanol/water mixtures (as in Patent CN111333548A) enable easier workup vs. DMF.
  • Byproduct Management : Tert-butyl carbamate byproducts are non-toxic and easily removed.

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